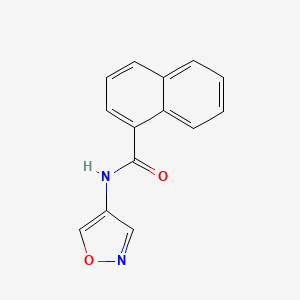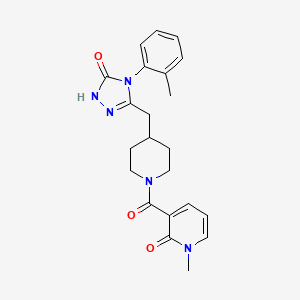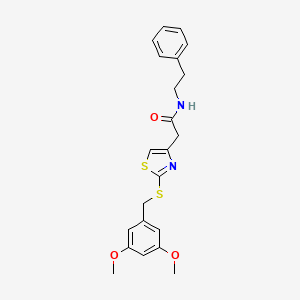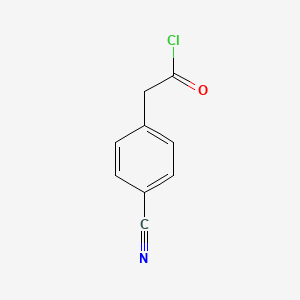![molecular formula C19H21N3O3S B2423683 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide CAS No. 892264-81-2](/img/structure/B2423683.png)
5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide is a complex organic compound that finds its relevance in various fields, including chemistry, biology, and medicine. This compound features a unique thienopyrimidine structure that is notable for its potential bioactivity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multistep reactions. It begins with the formation of the thienopyrimidine core, which is usually achieved through cyclization reactions involving thiophene and pyrimidine precursors. Following this, the phenylethyl group is introduced via an alkylation reaction, and the pentanamide moiety is attached through amidation. Conditions for these reactions often include the use of solvents like dichloromethane, base catalysts such as triethylamine, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: On an industrial scale, the synthesis of 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide involves optimized processes to ensure high yield and purity. This often includes continuous flow reactions, the use of automated synthesizers, and stringent purification techniques such as recrystallization and column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: The compound can undergo various types of chemical reactions:
Oxidation: : The thienopyrimidine core can be oxidized using reagents like potassium permanganate.
Reduction: : Reduction reactions can target the carbonyl groups, often using agents such as lithium aluminum hydride.
Substitution: : The phenylethyl moiety can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as hydrazine hydrate for reduction and bromine for halogenation are commonly used. Reaction conditions may include temperatures ranging from -20°C to 150°C, and pressures from atmospheric to several atmospheres.
Major Products Formed: The reactions typically yield derivatives with modified electronic properties or bioactivity, such as hydroxylated, halogenated, or methylated products.
Applications De Recherche Scientifique
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis, particularly in constructing more complex molecular architectures.
Biology: In biological research, this compound serves as a molecular probe due to its potential interactions with various biomolecules.
Medicine: It shows promise as a lead compound in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, it's investigated for its applications in materials science, particularly in the development of new polymers and coatings.
Mécanisme D'action
Molecular Targets and Pathways: The biological effects of 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide are primarily mediated through its interaction with specific enzymes and receptors. It can inhibit certain kinases involved in signal transduction pathways, which may account for its anti-cancer properties. Additionally, its interaction with inflammatory mediators helps to reduce inflammation.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as other thienopyrimidine derivatives, 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide stands out due to its unique structural features and broader range of reactivity.
Similar Compounds:5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-benzylpentanamide
5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)hexanamide
Propriétés
IUPAC Name |
5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-16(20-11-9-14-6-2-1-3-7-14)8-4-5-12-22-18(24)17-15(10-13-26-17)21-19(22)25/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIPFHQOQWUXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid](/img/structure/B2423600.png)

![2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2423604.png)
![methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2423605.png)
![N-{4-[(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B2423608.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2423610.png)


![3-((4-Nitrobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2423617.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2423619.png)

![3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2423623.png)
